1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride
Overview
Description
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthyl group, a piperazine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-1-naphthol with 1,4-dibromobutane to form an intermediate compound. This intermediate is then reacted with 4-ethylpiperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can result in the formation of various ether derivatives.
Scientific Research Applications
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(1-chloro-2-naphthyl)oxy]butyl}-4-methylpiperazine hydrochloride
- 1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}piperazine hydrochloride
Uniqueness
1-[4-(2-Chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride is unique due to its specific structural features, such as the position of the chloro substituent and the length of the butyl chain. These structural differences can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Properties
IUPAC Name |
1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-ethylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O.ClH/c1-2-22-12-14-23(15-13-22)11-5-6-16-24-20-18-8-4-3-7-17(18)9-10-19(20)21;/h3-4,7-10H,2,5-6,11-16H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXTOKBWHSSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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